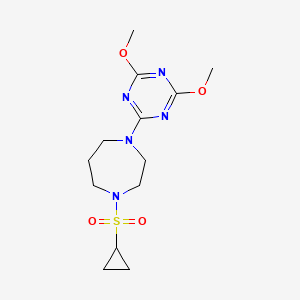![molecular formula C18H17FN6O B6439365 5-fluoro-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine CAS No. 2549009-12-1](/img/structure/B6439365.png)
5-fluoro-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-fluoro-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted with various functional groups, including a fluorine atom, a piperidine ring, and a pyridine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the selective fluorination of 4-substituted 2-aminopyrimidine derivatives with Selectfluor in the presence of Ag2CO3 has been presented . This method gives 4-substituted 5-fluoro-2-aminopyrimidines in fair to high yields with excellent regioselectivities .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The pyrimidine ring forms the core of the molecule, with the fluorine atom, piperidine ring, and pyridine ring attached as substituents . Further structural analysis would require more specific information or computational modeling.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the fluorine atom and the various ring structures. For example, the fluorine atom is highly electronegative and may influence the reactivity of the compound . The exact reactions would depend on the specific conditions and reactants involved.Wissenschaftliche Forschungsanwendungen
Organic Chemistry Synthesis
This compound plays a significant role in the synthesis of 5-fluoro-2-aminopyrimidine derivatives . The process involves the selective fluorination of 4-substituted 2-aminopyrimidines with Selectfluor in the presence of Ag2CO3 . This method yields 4-substituted 5-fluoro-2-aminopyrimidines with excellent regioselectivities .
Pharmaceutical Applications
The compound is used in the synthesis of fluorinated imatinib base , a medication used to treat certain types of cancer . The process involves transforming 5-fluoro-4-(pyridin-3-yl)-2-aminopyrimidine into 5-fluoro-N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine .
Cardiovascular Treatment
The compound is a key component of vericiguat , a soluble guanylate cyclase stimulator used for the treatment of chronic heart failure . Vericiguat has been shown to have vasodilator and antihypertensive properties .
Inhibitor Synthesis
The compound is used as a key intermediate in the synthesis of 5-chloro-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine , a potent inhibitor of the JAK2 kinase .
Anticancer Research
Pyrimidine derivatives, including this compound, have shown potential in anticancer research . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that control cell growth, differentiation, migration, and metabolism .
Fluorination Research
The compound’s fluorination properties make it valuable in research exploring the effects of fluorination on the properties of organic compounds . This includes studies on regioselectivity and yield optimization .
Zukünftige Richtungen
The future research directions for this compound could involve further exploration of its biological activities and potential applications. For instance, similar compounds have been studied for their anti-cancer properties . Additionally, the synthesis methods could be optimized to improve yield and selectivity .
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]oxy-5-pyridin-4-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6O/c19-15-11-21-17(22-12-15)25-7-3-16(4-8-25)26-18-23-9-14(10-24-18)13-1-5-20-6-2-13/h1-2,5-6,9-12,16H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPXEOCXQYJSAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)C3=CC=NC=C3)C4=NC=C(C=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole](/img/structure/B6439283.png)
![7-fluoro-3-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6439289.png)
![5-methoxy-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6439319.png)
![7-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,4-dimethyl-1,8-naphthyridine](/img/structure/B6439322.png)
![5-methoxy-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6439327.png)
![2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}oxy)-5-(pyridin-4-yl)pyrimidine](/img/structure/B6439337.png)
![8-cyclopentyl-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6439339.png)
![2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-methylquinoxaline](/img/structure/B6439344.png)
![6-chloro-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline](/img/structure/B6439348.png)

![N-ethyl-2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B6439371.png)
![6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole](/img/structure/B6439377.png)
![1-(cyclopropanesulfonyl)-4-[(3,5-difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6439379.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6439386.png)